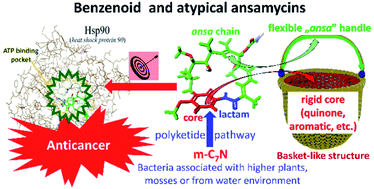Structural diversity and biological relevance of benzenoid and atypical ansamycins and their congeners
Natural Product Reports Pub Date: 2022-03-09 DOI: 10.1039/D2NP00004K
Abstract
Covering: 2011 to 2021
The structural division of ansamycins, including those of atypical cores and different lengths of the ansa chains, is presented. Recently discovered benzenoid and atypical ansamycin scaffolds are presented in relation to their natural source and biosynthetic routes realized in bacteria as well as their muta and semisynthetic modifications influencing biological properties. To better understand the structure–activity relationships among benzenoid ansamycins structural aspects together with mechanisms of action regarding different targets in cells, are discussed. The most promising directions for structural optimizations of benzenoid ansamycins, characterized by predominant anticancer properties, were discussed in view of their potential medical and pharmaceutical applications. The bibliography of the review covers mainly years from 2011 to 2021.


Recommended Literature
- [1] Engineering plasmonic semiconductors for enhanced photocatalysis
- [2] Synthesis of α-iodoketals from methyl ketonesvia sustainable and orthogonal tandem catalysis†
- [3] Scaling and systems biology for integrating multiple organs-on-a-chip†
- [4] Direct determination of trace metals in sea-water using electrothermal vaporization inductively coupled plasma mass spectrometry
- [5] Controlled doping of semiconducting titania nanosheets for tailored spinelectronic materials†
- [6] Recent trends in transition metal dichalcogenide based supercapacitor electrodes
- [7] First-principles calculations of oxygen interstitials in corundum: a site symmetry approach†
- [8] Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines†
- [9] Palladium-catalysed enantio- and regioselective (3 + 2) cycloaddition reactions of sulfamidate imine-derived 1-azadienes towards spirocyclic cyclopentanes†
- [10] Thermodynamically stable vesicle formation of biodegradable double mPEG-tailed amphiphiles with sulfonate head group†









